3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
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Description
3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, also known as BDB, is a synthetic compound that belongs to the class of cathinones. BDB has been used as a research chemical due to its ability to stimulate the central nervous system.
Scientific Research Applications
Polymer Stabilization
3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, a compound structurally related to 3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, has shown effectiveness as a polymer stabilizer. Its synergistic stabilizing effect with thiopropionate type antioxidants enhances polymer stability, particularly in association through hydrogen bonding (Yachigo et al., 1992).
Pharmaceutical Applications
Derivatives of azaspiro[5.5]undecane, similar to the core structure of 3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, are notable for their potential in pharmaceutical applications. For instance, certain azaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, showing potential in treating chemokine-mediated diseases like respiratory diseases, asthma, and chronic obstructive pulmonary disease (Norman, 2007).
Antiviral Activity
Compounds with a structural framework of 1-thia-4-azaspiro[4.5]decan-3-one, which shares a resemblance to 3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, have been synthesized and evaluated for their effectiveness against viruses. These compounds demonstrated inhibition of human coronavirus replication, indicating their potential in antiviral drug development (Apaydın et al., 2019).
Synthetic Chemistry
In the field of synthetic chemistry, derivatives of 1,9-dioxa-4-azaspiro[5.5]undecane, structurally akin to 3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, have been developed through novel synthesis methods. These methods include Prins cascade cyclization, highlighting the versatility of these compounds in chemical synthesis (Reddy et al., 2014).
properties
IUPAC Name |
3-(2-bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c18-15-5-2-1-4-14(15)6-7-16(20)19-10-8-17(9-11-19)21-12-3-13-22-17/h1-2,4-5H,3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGCBLMWXUCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CCC3=CC=CC=C3Br)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one |
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